Tetrahydrofurfuryl methacrylate

Catalog No.
S583563
CAS No.
2455-24-5
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofurfuryl methacrylate

CAS Number

2455-24-5

Product Name

Tetrahydrofurfuryl methacrylate

IUPAC Name

oxolan-2-ylmethyl 2-methylprop-2-enoate

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h8H,1,3-6H2,2H3

InChI Key

LCXXNKZQVOXMEH-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1CCCO1

Synonyms

methacrylic acid tetrahydrofurfuryl ester, tetrahydrofurfuryl methacrylate, THFM-A

Canonical SMILES

CC(=C)C(=O)OCC1CCCO1

Polymer Synthesis:

THFM is primarily used as a monomer in the synthesis of various polymers through a process called polymerization. These polymers find applications in diverse scientific research fields:

  • Biomedical materials: THFM-based polymers are being explored for their potential use in drug delivery systems, tissue engineering scaffolds, and dental materials due to their biocompatibility and unique properties like controlled degradation and tunable hydrophilicity.
  • Electronics: THFM-containing polymers are being investigated for their potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their good film-forming properties and tunable electrical conductivity.
  • Catalysis: Polymers derived from THFM can be used as catalysts or catalyst supports in various chemical reactions due to their ability to incorporate functional groups that can interact with specific reactants.

Material Modification:

THFM can be used to modify the surface properties of various materials, such as:

  • Adhesives: THFM can be incorporated into adhesives to improve their adhesion strength and durability.
  • Coatings: THFM-containing coatings can be applied to surfaces to enhance their properties like scratch resistance, water repellency, and corrosion resistance.

Other Research Applications:

THFM is also being explored in other scientific research areas, such as:

  • Drug delivery systems: THFM can be used to synthesize polymers for controlled drug delivery due to its ability to undergo hydrolysis under specific conditions, releasing the encapsulated drug.
  • Cosmetics: THFM-based polymers are being investigated for their potential use in cosmetic formulations as thickening agents, film formers, and hair fixatives.

Tetrahydrofurfuryl methacrylate is an ester derived from methacrylic acid and tetrahydrofurfuryl alcohol. Its chemical formula is C9H14O3C_9H_{14}O_3, and it appears as a colorless to slightly yellowish liquid with a characteristic ester-like odor. This compound is categorized under methacrylates, which are known for their ability to polymerize and form durable materials. Tetrahydrofurfuryl methacrylate is recognized for its utility in various applications, particularly in the fields of coatings, adhesives, and polymers due to its favorable properties such as low viscosity and good adhesion characteristics .

THFM is considered a mild irritant and may cause skin and eye irritation upon contact. It is also flammable and should be handled with appropriate safety precautions [].

  • Acute toxicity: Data on the oral and dermal toxicity of THFM is limited. However, inhalation exposure may cause respiratory irritation [].
  • Flammability: THFM is flammable with a flash point of 93 °C [].

  • Hydrolysis: This reaction occurs when tetrahydrofurfuryl methacrylate is exposed to water, leading to the formation of tetrahydrofurfuryl alcohol and methacrylic acid. The hydrolysis process is catalyzed by enzymes like carboxylesterases .
  • Polymerization: Tetrahydrofurfuryl methacrylate can polymerize under heat or in the presence of initiators, forming poly(tetrahydrofurfuryl methacrylate), which exhibits high water uptake and rigidity over time .
  • Michael Addition: The compound can participate in Michael addition reactions due to the presence of the α,β-unsaturated carbonyl group, making it reactive towards nucleophiles .

Tetrahydrofurfuryl methacrylate has been studied for its biological activity, particularly regarding its potential toxicity. It is classified as a skin sensitizer, which means it can induce allergic reactions upon dermal exposure . Additionally, it has been shown to have moderate acute oral toxicity with an LD50 value of 928 mg/kg in rats . Its metabolites may also contribute to systemic toxicity, primarily through hydrolysis products like tetrahydrofurfuryl alcohol .

The synthesis of tetrahydrofurfuryl methacrylate can be achieved through several methods:

  • Esterification: This involves the direct reaction of tetrahydrofurfuryl alcohol with methacrylic acid in the presence of an acid catalyst.
  • Transesterification: This method employs a different alcohol in place of methacrylic acid to yield tetrahydrofurfuryl methacrylate.
  • Chemical Modification: Tetrahydrofuran can be modified chemically to introduce the methacrylate group through various organic synthesis techniques.

These methods allow for the production of tetrahydrofurfuryl methacrylate with varying purity levels and specific properties tailored for particular applications .

Tetrahydrofurfuryl methacrylate has diverse applications due to its unique properties:

  • Coatings and Adhesives: It is widely used in formulating high-performance coatings and adhesives due to its excellent adhesion properties.
  • Polymer Production: The compound serves as a monomer in the production of polymers that are utilized in various industries, including automotive and construction.
  • Biomedical

Studies on the interactions of tetrahydrofurfuryl methacrylate indicate that it may react with various biological molecules. For instance, it has been shown to undergo hydrolysis and conjugation with glutathione, leading to the formation of mercapturic acids . These metabolic pathways highlight its interaction with biological systems and potential implications for toxicity.

Several compounds share structural similarities with tetrahydrofurfuryl methacrylate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Methyl MethacrylateMethacrylateWidely used in commercial applications; lower viscosity than tetrahydrofurfuryl methacrylate.
Ethyl MethacrylateMethacrylateHigher boiling point; used in similar applications but with different reactivity profiles.
N-Butyl MethacrylateMethacrylateExhibits different solubility characteristics; often used in coatings.
TetrahydrofuranSolventActs as a precursor for tetrahydrofurfuryl alcohol; important solvent properties.

Tetrahydrofurfuryl methacrylate stands out due to its specific reactivity profile and biocompatibility compared to other methacrylates. Its unique structure allows for distinct interactions within biological systems while maintaining favorable polymerization characteristics.

Tetrahydrofurfuryl methacrylate (THFMA, CAS 2455-24-5) is a monofunctional methacrylate ester with the molecular formula $$ \text{C}9\text{H}{14}\text{O}3 $$ and a molecular weight of 170.21 g/mol. Its structure consists of a methacryloyl group ($$ \text{CH}2=\text{C}(\text{CH}3)\text{COO}- $$) bonded to a tetrahydrofurfuryl moiety, a five-membered cyclic ether ($$ \text{C}4\text{H}_7\text{O}- $$). The ester linkage and unsaturated vinyl group enable radical polymerization, while the cyclic ether enhances solubility in polar solvents and adhesion properties.

Key structural features include:

  • Ester functional group: Participates in transesterification and hydrolysis reactions.
  • Cyclic ether: Improves thermal stability and reduces viscosity compared to linear methacrylates.
  • Vinyl group: Enables crosslinking via free-radical mechanisms.

The molecule’s refractive index ($$ n_D^{20} = 1.458 $$) and density ($$ 1.044 \, \text{g/mL} $$) reflect its polar character, while its boiling point ($$ 178^\circ\text{C} $$) and flash point ($$ 194^\circ\text{F} $$) indicate moderate thermal stability.

Synthetic Routes: Transesterification With Methyl/Ethyl Methacrylate

The industrial synthesis of THFMA primarily involves transesterification of methyl methacrylate (MMA) with tetrahydrofurfuryl alcohol (THFA). This catalytic process follows the reaction:
$$
\text{CH}2=\text{C}(\text{CH}3)\text{COOCH}3 + \text{THFA} \xrightarrow{\text{LiOH}} \text{THFMA} + \text{CH}3\text{OH}
$$
Key process parameters:

  • Catalysts: Lithium hydroxide ($$ 6–30 \, \text{ppm} $$) or lithium carbonate.
  • Inhibitors: Hydroquinone monomethyl ether ($$ 100–1,400 \, \text{ppm} $$) to prevent premature polymerization.
  • Azeotropic agent: Hexane facilitates methanol removal at $$ <60^\circ\text{C} $$, avoiding MMA/methanol azeotrope formation.

A study using sodium aryloxide ($$ \text{NaOAr} $$) or magnesium catalysts ($$ \text{Mg(OAr)}_2 $$) achieved $$ >98\% $$ conversion at $$ 25^\circ\text{C} $$, highlighting the role of steric hindrance in minimizing side reactions. Recent advances employ continuous-flow reactors to enhance yield ($$ >95\% $$) and reduce reaction time to $$ 4 \, \text{hr} $$.

Catalytic Systems for Controlled Polymerization

Controlled radical polymerization of THFMA utilizes three main catalytic approaches:

Reversible Addition-Fragmentation Chain Transfer (RAFT)

Using 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as a chain-transfer agent:

  • Produces polymers with low polydispersity ($$ \text{PDI} = 1.07–1.14 $$).
  • Enables molecular weight control ($$ M_n = 8,468–30,032 \, \text{g/mol} $$).

Atom Transfer Radical Polymerization (ATRP)

Copper(I) bromide with 4,4’-di(5-nonyl)-2,2’-bipyridine ligand:

  • Achieves $$ M_n = 20,000–50,000 \, \text{g/mol} $$ with $$ \text{PDI} < 1.3 $$.
  • Requires inhibitors like 4-acetamido-TEMPO to suppress termination.

Magnesium-Catalyzed Transesterification

Sterically hindered magnesium aryloxides ($$ \text{Mg(OAr)}_2 $$):

  • Enable chemoselective polymerization at $$ 25^\circ\text{C} $$.
  • Suitable for synthesizing block copolymers with MMA.

Alternative Methods: Anionic Microemulsions and Photoinitiated Polymerization

Anionic Microemulsions

Three-component systems (water/surfactant/co-surfactant) facilitate THFMA polymerization at ambient temperatures:

  • Surfactants: Sodium dodecyl sulfate ($$ 2–5 \, \text{wt\%} $$).
  • Co-surfactants: Pentanol or hexanol ($$ 1:1 $$ ratio to surfactant).
  • Kinetics: Reaction completes in $$ 2–4 \, \text{hr} $$ with $$ >90\% $$ conversion.

Photoinitiated Polymerization

UV-curable formulations use 2-hydroxy-2-methylpropiophenone as a photoinitiator:

  • Curing time: $$ <60 \, \text{sec} $$ under $$ 365 \, \text{nm} $$ LED light.
  • Applications: Dental resins, artificial nails, and optical coatings.

Comparative Analysis of Synthetic Methods

MethodTemperature (°C)Time (hr)Conversion (%)PDI
Transesterification50–1204–895–98
RAFT601593–981.07
ATRP25–906–2485–951.3
Anionic Microemulsion252–490–951.2

Physical Description

Liquid

XLogP3

1.5

Boiling Point

59-62 °C at 0.080 kPa (0.6 mm Hg)

GHS Hazard Statements

Aggregated GHS information provided by 187 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (87.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.83%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (87.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (12.3%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H412 (13.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2455-24-5

Wikipedia

Tetrahydrofurfuryl methacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OR ESTERIFICATION OF TETRAHYDROFURFURYL ALCOHOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING TETRAHYDROFURFURYL METHACRYLATE, COMMONLY USED IN DENTAL MATERIAL ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.
Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Stability Shelf Life

... Readily polymerized and easily cross-linked by exposure to heat, peroxide catalysts or UV radiation.

Dates

Modify: 2023-08-15

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